Ethyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate
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Overview
Description
Ethyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate is a chemical compound known for its unique structure and properties. It is an ester derivative, which means it contains a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, joined to an alkyl group. This compound has applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products
Oxidation: Formation of 7-[2-(carboxymethyl)-5-oxopyrrolidin-1-yl]heptanoic acid.
Reduction: Formation of 7-[2-(hydroxymethyl)-5-hydroxypyrrolidin-1-yl]heptanol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Ethyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The hydroxymethyl and ketone groups may also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]octanoate
- Ethyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]hexanoate
- Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate
Uniqueness
This compound is unique due to its specific ester structure and the presence of both hydroxymethyl and ketone functional groups
Properties
CAS No. |
64657-35-8 |
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Molecular Formula |
C14H25NO4 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
ethyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate |
InChI |
InChI=1S/C14H25NO4/c1-2-19-14(18)7-5-3-4-6-10-15-12(11-16)8-9-13(15)17/h12,16H,2-11H2,1H3 |
InChI Key |
YDARFNBVDDWMBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCN1C(CCC1=O)CO |
Origin of Product |
United States |
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